(2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide is a complex organic compound that features a cyano group, a thiazole ring, a fluorobenzyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide.
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanogen bromide.
Coupling with Hydroxyphenyl Group: The final step involves coupling the thiazole derivative with a hydroxyphenyl derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, in cancer research, it may inhibit enzymes or receptors that are overexpressed in cancer cells, leading to apoptosis or cell cycle arrest. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide
- (2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide
Uniqueness
(2E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical properties compared to its analogs with different substituents on the benzyl group.
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c21-16-5-1-14(2-6-16)10-18-12-23-20(27-18)24-19(26)15(11-22)9-13-3-7-17(25)8-4-13/h1-9,12,25H,10H2,(H,23,24,26)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEUOPLSMVCWJI-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)O)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)O)/C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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